molecular formula C18H19F3N2O3 B5450100 5-(propoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5-(propoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B5450100
M. Wt: 368.3 g/mol
InChI Key: AUCLJWXGVGYBMI-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group, which is a functional group in chemistry consisting of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its stability and its ability to modify the properties of molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group into the molecule. This could be achieved through various methods, including radical trifluoromethylation, which involves the use of carbon-centered radical intermediates .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known to undergo various reactions, including substitutions and additions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing trifluoromethyl groups can be highly reactive and should be handled with care .

Properties

IUPAC Name

2-propoxy-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3/c1-2-9-25-11-16(24)23-8-7-15-14(10-23)17(22-26-15)12-3-5-13(6-4-12)18(19,20)21/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCLJWXGVGYBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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